Chiral MEEKC Elution Order Reversal
In microemulsion electrokinetic chromatography (MEEKC), the chiral oil core (S)-(+)-2-Octanol enables the separation of basic drug enantiomers through hydrogen bonding interactions. The elution order of (±)-norephedrine enantiomers can be reversed by switching from (S)-2-octanol to (R)-2-octanol in the microemulsion system [1]. The study demonstrated that the presence of the chiral 2-octanol in the microemulsion droplets plays a critical role in the chiral separation mechanism.
| Evidence Dimension | Enantiomer elution order in chiral MEEKC |
|---|---|
| Target Compound Data | (S)-(+)-2-Octanol as oil core: produces specific elution order for (±)-norephedrine |
| Comparator Or Baseline | (R)-(-)-2-Octanol as oil core: reverses elution order of (±)-norephedrine enantiomers |
| Quantified Difference | Reversal of elution order |
| Conditions | Microemulsion electrokinetic chromatography (MEEKC) with chiral 2-octanol as oil core, solutes: (±)-ephedrine, (±)-norephedrine, dl-propranolol |
Why This Matters
Reversal of elution order provides analytical method development flexibility and confirms the stereospecific interaction of the chiral selector, which is absent when using racemic or alternative chiral oils.
- [1] Threeprom, J. (2007). Separation of enantiomeric basic drugs by microemulsion electrokinetic chromatography with chiral 2-octanol as the oil core. Chromatographia, 65(9–10), 569–573. View Source
